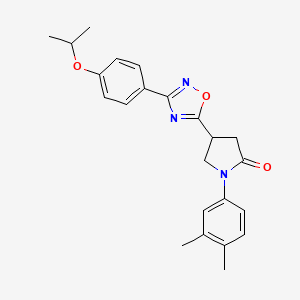
1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structures and Hydrogen Bonding : A study explored the molecular structures of related compounds, revealing hydrogen-bonded dimeric pairs in their configurations (Burgess et al., 1998).
Optical Properties in Polymers : Research focused on the synthesis of new polymers using a diamine monomer containing a 1,3,4-oxadiazole ring, demonstrating their film-forming ability, good solubility in organic solvents, and high thermal stability. These polymers exhibited fluorescence in the blue region, indicating potential applications in optoelectronics (Hamciuc et al., 2015).
Chemistry of Pyrazolo[3,4-b]pyridines : Another study described the synthesis and structural studies of pyrazolo[3,4-b]pyridines, which are structurally related to the compound . This research contributes to the broader understanding of such compounds' chemistry (Quiroga et al., 1999).
Anticancer Applications : A significant study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, investigating their anticancer activities. This highlights the potential biomedical applications of compounds structurally related to the chemical (Redda & Gangapuram, 2007).
Organometallic Complexes for Polymerization Initiators : Research was conducted on tridentate 2,5-bis(N-aryliminomethyl)pyrroles, which are relevant to the compound of interest. These were used to synthesize organometallic complexes, demonstrating potential as initiators for ε-caprolactone polymerization (Matsuo et al., 2001).
Polyimides with Enhanced Solubility and Stability : A study introduced new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units, showcasing their solubility in various organic solvents and high thermal stability. These findings suggest applications in materials science (Hamciuc et al., 2005).
Synthesis of Isoxazoline Incorporated Pyrrole Derivatives : Research on the synthesis of novel isoxazoline incorporated pyrrole derivatives offers insights into the chemical versatility and potential pharmaceutical applications of compounds related to "1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" (Kumar et al., 2017).
Heterocyclic Synthesis Using α-Enones : A study involving the use of α-enones in heterocyclic synthesis provides a broader context for understanding the chemical behavior and synthetic versatility of compounds similar to the one (Al-Shiekh et al., 2004).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14(2)28-20-9-6-17(7-10-20)22-24-23(29-25-22)18-12-21(27)26(13-18)19-8-5-15(3)16(4)11-19/h5-11,14,18H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFYJKIETMKZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)



![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)
![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)


![4-chloro-N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioyl]benzamide](/img/structure/B2877513.png)




![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)